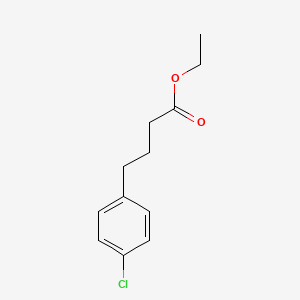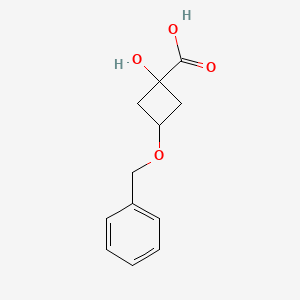![molecular formula C24H72O20Si16 B6292234 [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane CAS No. 51777-38-9](/img/structure/B6292234.png)
[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple trimethylsilyloxy groups and a pentacyclic framework. This compound is notable for its stability and versatility in various chemical applications.
Mécanisme D'action
Target of Action
Octakis(trimethylsiloxy)silsesquioxane (OTMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that has a unique cage-like structure For instance, it can be used to modify the surface of silica supports .
Mode of Action
OTMS interacts with its targets through chemical adsorption . This involves the formation of chemical bonds between the OTMS and the target surface, leading to a change in the properties of the surface. For example, when OTMS is used to modify silica supports, it forms a hybrid system with the silica .
Result of Action
The primary result of OTMS’s action is the modification of surfaces. This can change the properties of the surface, such as its hydrophobicity, reactivity, or ability to bond with other substances . These changes can have a variety of effects depending on the specific application. For example, in the case of silica supports, modification with OTMS can improve the supports’ stability and reactivity .
Action Environment
The action of OTMS can be influenced by various environmental factors. For instance, the process of immobilizing OTMS on a surface involves the evaporation of a solvent, which can be affected by temperature and humidity . Additionally, the stability of OTMS and its ability to form bonds with surfaces can be influenced by factors such as pH and the presence of other chemicals .
Méthodes De Préparation
The synthesis of [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane typically involves multiple steps. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of trimethylsilyloxy groups through silylation reactions. Industrial production methods may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated silanes. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its stability and biocompatibility make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in medical imaging and as a component in therapeutic formulations.
Industry: It is utilized in the production of high-performance materials, coatings, and adhesives due to its unique properties.
Comparaison Avec Des Composés Similaires
Compared to other organosilicon compounds, [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane stands out due to its unique structure and stability. Similar compounds include:
- 1,1,1,5,7,7,7-Heptamethyl-3,3,5-tris(trimethylsiloxy)tetrasiloxane
- Trimethylsilyl group derivatives These compounds share some structural similarities but differ in their specific applications and reactivity.
Propriétés
IUPAC Name |
[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H72O20Si16/c1-45(2,3)25-53-33-54(26-46(4,5)6)36-57(29-49(13,14)15)38-55(34-53,27-47(7,8)9)40-59(31-51(19,20)21)41-56(35-53,28-48(10,11)12)39-58(37-54,30-50(16,17)18)43-60(42-57,44-59)32-52(22,23)24/h1-24H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFDXBVURBJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72O20Si16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1130.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
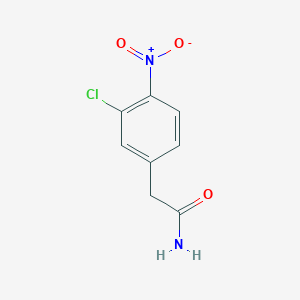
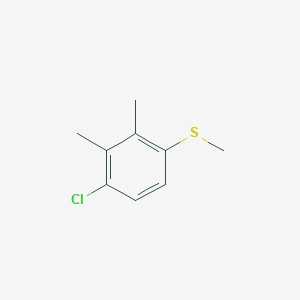
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)
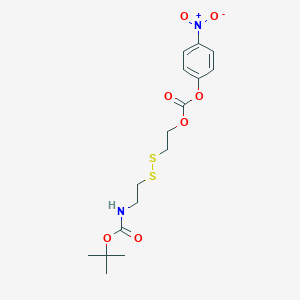
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)
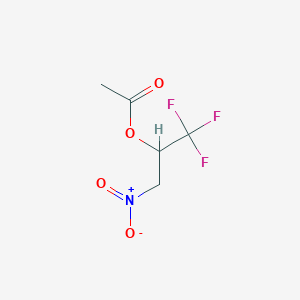
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)
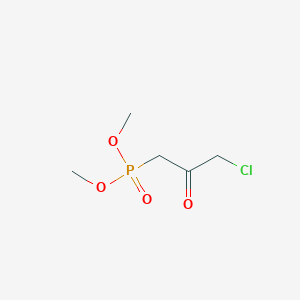
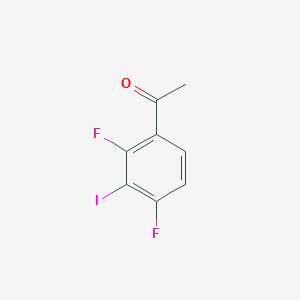
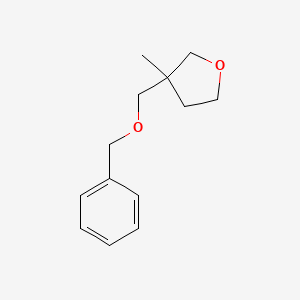
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)
